3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one

Lipophilicity Drug-likeness ADME prediction

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one (CAS 361186-69-8) is a racemic 2,3-disubstituted dihydroquinazolin-4(1H)-one derivative (MF: C18H20N2O, MW: 280.4 g/mol) featuring a chiral center at C2, a propyl group at N3, and a p-tolyl substituent at C2. As a member of the 2,3-dihydroquinazolin-4(1H)-one scaffold, it shares the core pharmacophore associated with diverse biological activities including antimicrobial and enzyme inhibitory properties; however, its specific substitution pattern imparts distinct physicochemical properties—particularly elevated lipophilicity (XLogP3 = 4.0), a single hydrogen bond donor, and a low topological polar surface area (27.6 Ų)—that differentiate it from both its fully oxidized and N-unsubstituted congeners.

Molecular Formula C18H20N2O
Molecular Weight 280.371
CAS No. 361186-69-8
Cat. No. B2811519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one
CAS361186-69-8
Molecular FormulaC18H20N2O
Molecular Weight280.371
Structural Identifiers
SMILESCCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H20N2O/c1-3-12-20-17(14-10-8-13(2)9-11-14)19-16-7-5-4-6-15(16)18(20)21/h4-11,17,19H,3,12H2,1-2H3
InChIKeyWSOPYWQFBJOLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one (CAS 361186-69-8): Procurement-Relevant Physicochemical Profile


3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one (CAS 361186-69-8) is a racemic 2,3-disubstituted dihydroquinazolin-4(1H)-one derivative (MF: C18H20N2O, MW: 280.4 g/mol) featuring a chiral center at C2, a propyl group at N3, and a p-tolyl substituent at C2 [1]. As a member of the 2,3-dihydroquinazolin-4(1H)-one scaffold, it shares the core pharmacophore associated with diverse biological activities including antimicrobial and enzyme inhibitory properties; however, its specific substitution pattern imparts distinct physicochemical properties—particularly elevated lipophilicity (XLogP3 = 4.0), a single hydrogen bond donor, and a low topological polar surface area (27.6 Ų)—that differentiate it from both its fully oxidized and N-unsubstituted congeners [2][3].

Why 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Analogs: A Physicochemical Perspective


Generic substitution within the 2,3-dihydroquinazolin-4(1H)-one class is precluded by the extreme sensitivity of the scaffold's physicochemical and conformational properties to N3-alkyl substitution and C2-aryl variation. The N3-propyl group in 3-propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one directly modulates lipophilicity (XLogP3 = 4.0 vs. 2.9 for the N-unsubstituted analog), hydrogen bond donor count (1 vs. 2), and rotatable bond count (3 vs. 1)—three parameters critical in medicinal chemistry optimization for membrane permeability, oral bioavailability, and target engagement [1][2]. Furthermore, the 2,3-dihydro oxidation state distinguishes this compound from its fully aromatic quinazolin-4(3H)-one counterpart (CAS 84312-85-6), which lacks the chiral center at C2 and exhibits a lower logP (3.65) and higher polar surface area (34.9 vs. 27.6 Ų), fundamentally altering its pharmacokinetic trajectory and intermolecular interaction profile [3]. Consequently, assuming interchangeability among these analogs without empirical verification risks confounding structure–activity relationship (SAR) interpretation and producing non-reproducible results.

Quantitative Differentiation of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one Against Closest Structural Analogs


Elevated Lipophilicity (XLogP3 = 4.0) vs. N-Unsubstituted and Fully Oxidized Analogs

The computed lipophilicity (XLogP3) of 3-propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is 4.0, representing a +1.1 log unit increase over the N-unsubstituted analog 2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one (XLogP3 = 2.9, CAS 13324-79-3) and a +0.35 log unit increase over the fully oxidized analog 3-(4-methylphenyl)-2-propylquinazolin-4(3H)-one (logP = 3.65, CAS 84312-85-6) [1][2][3]. The elevated logP correlates with an experimentally estimated logD (pH 7.4) of 4.67 and an intrinsic aqueous solubility (logSw) of -4.12, positioning this compound within the optimal lipophilicity range for passive membrane permeation while retaining sufficient aqueous solubility for in vitro assay compatibility [1].

Lipophilicity Drug-likeness ADME prediction

Reduced Hydrogen Bond Donor Count (HBD = 1) Relative to the N-Unsubstituted Analog (HBD = 2)

The N3-propyl substitution in 3-propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one eliminates one hydrogen bond donor (HBD) relative to the N-unsubstituted analog (HBD = 2 for CAS 13324-79-3 vs. HBD = 1 for the target compound) [1][2]. The fully oxidized analog (CAS 84312-85-6) possesses zero HBDs but lacks the conformational flexibility and chiral center characteristic of the dihydro scaffold [3]. The HBD count of 1 is favorable for passive membrane permeation while retaining sufficient hydrogen bonding capacity for target engagement, aligning with the Lipinski Rule of Five guideline (HBD ≤ 5) and improving the likelihood of oral bioavailability in lead optimization programs [1].

Hydrogen bonding Oral bioavailability Lipinski Rule of Five

Lower Topological Polar Surface Area (tPSA = 27.6 Ų) vs. Fully Oxidized Analog (PSA = 34.9 Ų)

The topological polar surface area (tPSA) of 3-propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is 27.6 Ų, which is 7.3 Ų (21%) lower than that of the fully oxidized analog 3-(4-methylphenyl)-2-propylquinazolin-4(3H)-one (PSA = 34.9 Ų, CAS 84312-85-6) [1]. A tPSA below 60–70 Ų is generally associated with good oral absorption, while values below 90 Ų are considered favorable for blood-brain barrier (BBB) penetration [2]. The low tPSA of the target compound, combined with its moderate lipophilicity, suggests enhanced potential for CNS exposure relative to the more polar oxidized congener.

Polar surface area Blood-brain barrier penetration Membrane permeability

Increased Conformational Flexibility (3 Rotatable Bonds) vs. N-Unsubstituted Analog (1 Rotatable Bond)

The N3-propyl substituent increases the number of freely rotatable bonds to 3, compared to only 1 rotatable bond in the N-unsubstituted analog 2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 13324-79-3) [1][2]. This increase in conformational degrees of freedom may influence the entropic component of target binding and enables the compound to sample a broader conformational space for induced-fit recognition, while remaining within the generally acceptable range for oral drug-likeness (rotatable bonds ≤ 10) [3].

Conformational flexibility Entropy Target binding

Chiral Center at C2: Racemic Mixture vs. Achiral Planar Oxidized Analog

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is supplied as a racemic mixture (stereo: RACEMIC MIXTURE) with a single chiral center at C2, in contrast to the fully oxidized analog 3-(4-methylphenyl)-2-propylquinazolin-4(3H)-one (CAS 84312-85-6), which is achiral due to the C2=N double bond [1]. The presence of this stereocenter creates the opportunity for enantiomer-specific biological activity profiling via chiral separation, a dimension of SAR exploration not available with the planar oxidized scaffold. Additionally, the racemic nature necessitates careful documentation of enantiomeric purity in procurement specifications to ensure experimental reproducibility .

Stereochemistry Chiral separation Enantioselective activity

Commercial Purity Profile: ≥95–98% Across Multiple Independent Suppliers

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is commercially available from multiple independent suppliers with documented minimum purity specifications of 95% (AKSci, CymitQuimica) to 97–98% (Chemenu, Leyan, MolCore) . In comparison, the N-unsubstituted analog (CAS 13324-79-3) is listed at 95% purity by AKSci, while the oxidized analog (CAS 84312-85-6) is available at 95–98% from similar vendors but with fewer independent sourcing options documented . The multi-supplier availability at ≥95% purity for the target compound reduces single-supplier dependency risk and provides procurement flexibility for both small-scale screening and larger hit-validation studies.

Chemical procurement Purity specification Supplier qualification

Optimal Research and Industrial Application Scenarios for 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one


Phenotypic Screening Library Enrichment for CNS-Penetrant Hit Discovery

With a computed logP of 4.0, tPSA of 27.6 Ų, and a single hydrogen bond donor, 3-propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one falls within the favorable physicochemical space for blood-brain barrier penetration (tPSA < 90 Ų, logP 1–5) as established by Pajouhesh and Lenz (2005) [1]. Its inclusion in diversity-oriented screening decks enriches the library with a CNS-accessible 2,3-dihydroquinazolin-4(1H)-one chemotype that is not represented by the more polar oxidized analog (PSA = 34.9 Ų) or the less lipophilic N-unsubstituted variant (XLogP3 = 2.9), both of which may exhibit inferior brain exposure. Procurement of the racemate at ≥95% purity from multiple suppliers ensures rapid availability for primary screening campaigns.

Enantioselective Structure–Activity Relationship (SAR) Exploration Campaigns

The chiral center at C2, documented as a racemic mixture by ChemDiv, provides a defined entry point for chiral chromatographic resolution followed by enantiomer-specific biological profiling . In contrast to the achiral, planar oxidized analog (CAS 84312-85-6), which cannot support enantioselective SAR, the target compound enables identification of the eutomer/distomer pair across diverse target classes (e.g., kinases, GPCRs, ion channels). The commercial availability of the racemate in multi-milligram quantities (≥29 mg per unit from ChemDiv) supports both analytical method development for chiral separation and subsequent dose-response testing of isolated enantiomers .

Medicinal Chemistry Hit-to-Lead Optimization with Favorable Oral Drug-Likeness Parameters

The compound's physicochemical profile—HBD = 1, HBA = 2, rotatable bonds = 3, and MW = 280.4—fully complies with Lipinski and Veber oral drug-likeness guidelines (HBD ≤ 5, HBA ≤ 10, rotatable bonds ≤ 10, MW ≤ 500) [2][3]. Its reduced HBD count (1 vs. 2) and elevated lipophilicity (XLogP3 = 4.0 vs. 2.9) relative to the N-unsubstituted analog predict improved intestinal permeability and oral absorption, positioning this compound as a more promising starting point for oral drug development in therapeutic areas such as anti-infective or anti-inflammatory research where the quinazolinone scaffold has established precedent.

Multi-Supplier Procurement for Parallel Synthesis and Scale-Up Stability Studies

The availability from ≥5 independent commercial suppliers at consistent purity specifications (95–98%) mitigates single-source dependency and enables competitive bulk pricing for gram-scale procurement . This multi-supplier landscape is advantageous for laboratories planning parallel chemistry efforts—such as analog synthesis via N3-functionalization or C2-aryl diversification—where consistent starting material quality is critical for reaction reproducibility. The documented long-term storage condition (cool, dry place) and non-hazardous transport classification (per AKSci SDS) further simplify logistics for international procurement .

Quote Request

Request a Quote for 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.